2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
Description
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a ketone-derived compound featuring a 4-methoxyphenyl group attached to an ethanone backbone, which is further linked to a 2-methylpiperazine moiety.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-15-7-8-16(11)14(17)9-12-3-5-13(18-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHURYJSIMRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from 4 to 8 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one.
Reduction: Formation of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. The methoxy group may also play a role in enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Substituent Effects
- Piperazine vs.
- Aryl Group Variations : Fluorophenyl () and chlorophenyl () substituents increase electronegativity and lipophilicity, impacting membrane permeability and target affinity compared to methoxyphenyl.
- Heterocyclic Additions : Oxadiazole () and pyrazole () rings enhance structural rigidity and may improve metabolic stability or enzyme inhibition.
Biological Activity
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, also known as a derivative of piperazine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C14H21ClN2O2
- Molecular Weight : 284.78 g/mol
- CAS Number : 1829962-35-7
Biological Activity Overview
Research has highlighted several areas where this compound exhibits significant biological activity:
1. Dopamine Receptor Interaction
The compound has been studied for its interaction with dopamine receptors, particularly the D3 subtype. In a study examining various analogs, it was found that this compound acts as a selective agonist for the D3 receptor, promoting β-arrestin translocation and G protein activation. It displayed an effective concentration (EC50) of 710 nM for D3 receptor activation while showing no measurable activity at the D2 receptor .
| Compound | D3R Agonist Activity (EC50 in nM) | D2R Antagonist Activity (IC50 in nM) |
|---|---|---|
| This compound | 710 ± 150 | 15,700 ± 3,000 |
This selective action suggests potential therapeutic applications in treating disorders associated with dopamine dysregulation, such as schizophrenia or Parkinson's disease.
3. Neuropharmacological Effects
The piperazine moiety in the compound is known for its diverse neuropharmacological effects. Compounds with similar structures have been reported to influence neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. This broad spectrum of activity may contribute to anxiolytic or antidepressant effects, although specific studies on this compound are still necessary.
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of piperazine derivatives:
- A study synthesized over 100 analogs to optimize D3 receptor activity while minimizing D2 receptor antagonism. The findings indicated that modifications to the methoxyphenyl group can significantly affect receptor selectivity and potency .
- Another investigation into related compounds revealed promising results in inhibiting cancer cell proliferation across multiple cell lines, highlighting the need for further exploration of similar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
